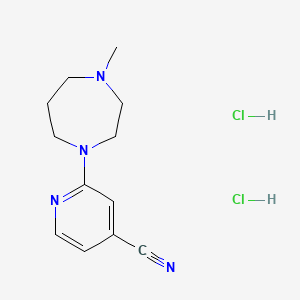

2-(4-Methyl-1,4-diazepan-1-yl)pyridine-4-carbonitrile dihydrochloride

CAS No.: 2097858-08-5

Cat. No.: VC4444401

Molecular Formula: C12H18Cl2N4

Molecular Weight: 289.2

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2097858-08-5 |

|---|---|

| Molecular Formula | C12H18Cl2N4 |

| Molecular Weight | 289.2 |

| IUPAC Name | 2-(4-methyl-1,4-diazepan-1-yl)pyridine-4-carbonitrile;dihydrochloride |

| Standard InChI | InChI=1S/C12H16N4.2ClH/c1-15-5-2-6-16(8-7-15)12-9-11(10-13)3-4-14-12;;/h3-4,9H,2,5-8H2,1H3;2*1H |

| Standard InChI Key | IRKHETDJVZIIKS-UHFFFAOYSA-N |

| SMILES | CN1CCCN(CC1)C2=NC=CC(=C2)C#N.Cl.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The molecular formula of 2-(4-Methyl-1,4-diazepan-1-yl)pyridine-4-carbonitrile dihydrochloride is C₁₁H₁₆Cl₂N₄, derived from the parent neutral compound (C₁₁H₁₄N₄) and two hydrochloric acid molecules. The calculated molecular weight is 287.19 g/mol, with contributions from carbon (45.99%), hydrogen (5.61%), chlorine (24.68%), and nitrogen (19.52%) .

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₆Cl₂N₄ |

| Molecular Weight | 287.19 g/mol |

| Charge | +2 (dihydrochloride) |

| Key Functional Groups | Pyridine, carbonitrile, 1,4-diazepane |

Structural Analysis

The pyridine ring provides aromaticity and π-π stacking potential, while the carbonitrile group at position 4 introduces electron-withdrawing effects, influencing reactivity and binding interactions. The 4-methyl-1,4-diazepane substituent at position 2 contributes a seven-membered ring with two nitrogen atoms, enabling hydrogen bonding and conformational flexibility . X-ray crystallography of analogous compounds reveals that the diazepane ring adopts a chair-like conformation, optimizing steric interactions .

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves a multi-step process:

-

Formation of 4-Methyl-1,4-diazepane: Achieved via cyclocondensation of 1,4-diaminobutane with acetone, followed by reduction .

-

Coupling with Pyridine Derivative: The diazepane reacts with 2-chloropyridine-4-carbonitrile under Ullmann or Buchwald-Hartwig conditions, facilitated by palladium catalysts .

-

Salt Formation: Treatment with hydrochloric acid yields the dihydrochloride salt .

A representative procedure from recent literature involves:

-

Reacting tert-butyl 1,4-diazepane-1-carboxylate with 2-chloropyridine-4-carbonitrile using HATU and DIPEA in DMF, followed by Boc deprotection and HCl treatment .

Industrial Production

Commercial suppliers such as C/D/N Isotopes Inc. and Shanghai Chemchallenger Biotech Co., Ltd. manufacture the compound via scalable adaptations of these methods, emphasizing purity (>95%) and batch consistency .

Physicochemical Properties

Physical Characteristics

-

Solubility: Highly soluble in water (>50 mg/mL) and methanol, sparingly soluble in acetonitrile.

-

Stability: Stable under ambient conditions but hygroscopic, requiring desiccated storage .

Spectroscopic Data

Biochemical Applications and Mechanisms

Cellular Studies

In vitro assays using similar compounds demonstrate:

-

IC₅₀ Values: Submicromolar inhibition of ROCK1/2.

-

Antiproliferative Effects: Reduced viability in cancer cell lines (e.g., MDA-MB-231) via apoptosis induction.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume